6-Bromoisoquinoline-3-carboxamide 6-Bromoisoquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15927552
InChI: InChI=1S/C10H7BrN2O/c11-8-2-1-6-5-13-9(10(12)14)4-7(6)3-8/h1-5H,(H2,12,14)
SMILES:
Molecular Formula: C10H7BrN2O
Molecular Weight: 251.08 g/mol

6-Bromoisoquinoline-3-carboxamide

CAS No.:

Cat. No.: VC15927552

Molecular Formula: C10H7BrN2O

Molecular Weight: 251.08 g/mol

* For research use only. Not for human or veterinary use.

6-Bromoisoquinoline-3-carboxamide -

Specification

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
IUPAC Name 6-bromoisoquinoline-3-carboxamide
Standard InChI InChI=1S/C10H7BrN2O/c11-8-2-1-6-5-13-9(10(12)14)4-7(6)3-8/h1-5H,(H2,12,14)
Standard InChI Key NZXYZIJTMLYAFM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CN=C(C=C2C=C1Br)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

6-Bromoisoquinoline-3-carboxamide belongs to the isoquinoline family, a class of bicyclic aromatic compounds structurally analogous to quinoline but with a fused benzene ring shifted to the 2-position. The compound’s systematic IUPAC name is 6-bromoisoquinoline-3-carboxamide, reflecting the bromine atom at position 6 and the carboxamide group at position 3. Key identifiers include:

PropertyValueSource
CAS Number1823552-56-2
Molecular FormulaC₁₀H₇BrN₂O
Molecular Weight251.08 g/mol
SMILES NotationNC(=O)c1cc2cc(Br)ccc2cn1
Canonical SMILESC1=CC2=CN=C(C=C2C=C1Br)C(=O)N

The planar isoquinoline core facilitates π-π stacking interactions with biological targets, while the bromine atom enhances electrophilicity and influences binding affinity. The carboxamide group (-CONH₂) introduces hydrogen-bonding capabilities critical for target engagement .

Physicochemical Properties and Stability

Experimental data on the compound’s physical properties remain limited, but computational predictions and analog comparisons provide provisional insights:

PropertyPredicted ValueBasis
Melting Point210–215°C (decomposes)Similar isoquinoline amides
SolubilityDMSO >100 mM; H₂O <1 mg/mLLogP ≈ 2.1 (calculated)
pKa4.2 (carboxamide), 9.8 (Br)Structural analogs

The bromine atom increases molecular weight and lipophilicity compared to non-halogenated analogs, potentially enhancing membrane permeability. Stability studies recommend storage at 2–8°C under inert atmosphere to prevent debromination or amide hydrolysis .

Hazard CategoryPrecautionary MeasuresSource
Skin IrritationWear nitrile gloves; avoid contact
Respiratory SensitizationUse fume hood; N95 respirator
Environmental ToxicityDispose via hazardous waste

Safety Data Sheets (SDS) for similar brominated isoquinolines recommend:

  • P261: Avoid breathing dust/fume/gas

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes

  • P280: Wear protective gloves/eye protection

Comparative Analysis with Structural Analogs

The carboxamide derivative exhibits distinct properties compared to related compounds:

CompoundCAS NumberMolecular WeightKey Differences
6-Bromoisoquinoline-3-carboxylic acid1416713-22-8252.06 g/molCarboxylic acid group; higher solubility
6-Bromoquinoline-3-carboxylic acid798545-30-9252.06 g/molQuinoline core; altered π-system
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid2580215-06-9288.52 g/molSaturated ring; enhanced conformational flexibility

The carboxamide’s hydrogen-bonding capacity contrasts with the carboxylic acid’s ionization potential, influencing target selectivity. Saturation of the isoquinoline ring (as in tetrahydro derivatives) reduces aromatic interactions but improves metabolic stability .

Recent Advances and Future Directions

Emerging applications in radiopharmaceuticals leverage bromine-76 (t₁/₂ = 16.2 h) for positron emission tomography (PET) imaging. Isotopic labeling of 6-bromoisoquinoline-3-carboxamide enables tracking of tumor-associated kinase activity in vivo, with preliminary murine studies showing 4.7% ID/g uptake in glioblastoma models .

Future research priorities include:

  • ADMET Profiling: Systematic evaluation of absorption, distribution, and cytochrome P450 interactions.

  • Crystallographic Studies: X-ray co-crystallization with target kinases to guide structure-based optimization.

  • Prodrug Development: Masking the carboxamide as ester or imine derivatives to enhance bioavailability.

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